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Compound of Interest

Compound Name: 3,5-Octadien-2-ol

Cat. No.: B3386073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the geometric

isomers of 3,5-octadien-2-ol. Due to the limited availability of experimental data in public

databases, this comparison is primarily based on predicted spectroscopic values for the

(3E,5E) isomer and theoretical principles for the other isomers. This document is intended to

serve as a reference for the identification and characterization of these compounds in a

research setting.

3,5-Octadien-2-ol (C₈H₁₄O, Molecular Weight: 126.20 g/mol ) is a dienol with a chiral center at

the C-2 position and two double bonds at the C-3 and C-5 positions, giving rise to four possible

geometric isomers: (3E,5E), (3E,5Z), (3Z,5E), and (3Z,5Z).[1] Each of these geometric isomers

also exists as a pair of enantiomers (R and S). The specific stereochemistry of these isomers

can significantly influence their physical, chemical, and biological properties.

Spectroscopic Data Comparison
The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

chemical shifts and predicted major mass spectrometry fragments for the isomers of 3,5-
octadien-2-ol.

Table 1: Predicted ¹H NMR Spectroscopic Data (ppm)
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Proton
(3E,5E)-3,5-Octadien-2-ol
(Predicted)[1]

Other Isomers (Expected
Differences)

H1 (CH₃-C2) ~1.2 (d, J ≈ 6.5 Hz) Minimal change expected.

H2 (CH-OH) ~4.0-4.2 (m) Minimal change expected.

H3 ~5.5-5.7 (dd, J ≈ 15, 6 Hz)
J(H3,H4) for Z-isomers will be

smaller (~10 Hz).

H4 ~6.0-6.2 (m)

Chemical shift will be

influenced by the geometry of

the C5=C6 bond.

H5 ~5.7-5.9 (m)

Chemical shift will be

influenced by the geometry of

the C3=C4 bond.

H6 ~5.4-5.6 (m)
J(H5,H6) for Z-isomers will be

smaller (~10 Hz).

H7 (CH₂) ~2.0-2.2 (quintet, J ≈ 7.5 Hz) Minimal change expected.

H8 (CH₃-C7) ~1.0 (t, J ≈ 7.5 Hz) Minimal change expected.

d: doublet, t: triplet, q: quartet, m: multiplet, dd: doublet of doublets. Note: These are predicted

values and may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (ppm)
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Carbon
(3E,5E)-3,5-Octadien-2-ol
(Predicted)[1]

Other Isomers (Expected
Differences)

C1 ~23 Minimal change expected.

C2 ~68 Minimal change expected.

C3 ~130

Shielding effects from Z-

isomers may cause slight

upfield shifts.

C4 ~135

Shielding effects from Z-

isomers may cause slight

upfield shifts.

C5 ~128

Shielding effects from Z-

isomers may cause slight

upfield shifts.

C6 ~132

Shielding effects from Z-

isomers may cause slight

upfield shifts.

C7 ~25 Minimal change expected.

C8 ~13 Minimal change expected.

Note: These are predicted values and may vary based on solvent and other experimental

conditions.

Table 3: Predicted Mass Spectrometry Fragmentation
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Fragment Ion Proposed Structure Predicted m/z Significance

[C₈H₁₄O]⁺ Molecular Ion 126.1045
Confirms molecular

formula.[1]

[C₇H₁₁O]⁺
[M-CH₃]⁺ (Alpha-

cleavage)
111.0810

Loss of a methyl

group from C2.[1]

[C₂H₅O]⁺
[CH(OH)CH₃]⁺

(Alpha-cleavage)
45.0340

Fragment containing

the hydroxyl group.[1]

[C₈H₁₂]⁺˙
[M-H₂O]⁺˙

(Dehydration)
108.0939

Loss of a water

molecule.[1]

Note: Fragmentation patterns are generally similar for all isomers, with minor differences in

fragment intensities possible.

Infrared (IR) Spectroscopy
The IR spectra of all 3,5-octadien-2-ol isomers are expected to show characteristic

absorptions for the hydroxyl and alkene functional groups.

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of an

alcohol.

C-H stretch (alkene): A medium intensity band above 3000 cm⁻¹.

C=C stretch (conjugated diene): Two medium intensity bands in the region of 1600-1670

cm⁻¹.

C-O stretch: A strong band in the region of 1000-1260 cm⁻¹.

=C-H bend (trans): A strong band around 965 cm⁻¹ for the E-isomers.

=C-H bend (cis): A strong band around 675-730 cm⁻¹ for the Z-isomers.

Experimental Protocols
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The following are general protocols for the spectroscopic analysis of 3,5-octadien-2-ol
isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle 45-90°, acquisition time 1-2 s, relaxation delay 2-5 s.

Process and reference the spectrum similarly to the ¹H spectrum.

2D NMR (Optional): For unambiguous assignment, acquire 2D NMR spectra such as COSY

(¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range

correlation).

Infrared (IR) Spectroscopy
Sample Preparation:
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Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal

absorption in the regions of interest.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the salt plates or the solvent.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent (e.g.,

dichloromethane, hexane) at a concentration of approximately 10-100 µg/mL.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector: Split/splitless injector, typically in split mode with a high split ratio.

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C) to ensure separation of isomers and any impurities.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization: Electron ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or ion trap.

Scan Range: m/z 40-300.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and

differentiation of 3,5-octadien-2-ol isomers.
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Workflow for Isomer Identification
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MolecularWeight

Molecular Ion (m/z 126)

Specific Isomer Identified

Identify Functional Groups
(OH, C=C)

Determine Connectivity &
Stereochemistry (J-couplings)

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 3,5-octadien-2-ol isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b3386073?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b3386073
https://www.benchchem.com/product/b3386073#spectroscopic-comparison-of-3-5-octadien-2-ol-isomers
https://www.benchchem.com/product/b3386073#spectroscopic-comparison-of-3-5-octadien-2-ol-isomers
https://www.benchchem.com/product/b3386073#spectroscopic-comparison-of-3-5-octadien-2-ol-isomers
https://www.benchchem.com/product/b3386073#spectroscopic-comparison-of-3-5-octadien-2-ol-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3386073?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3386073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

